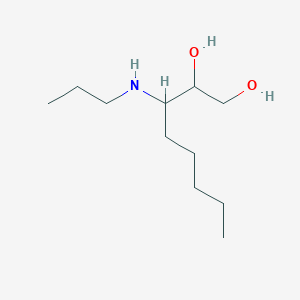

3-(Propylamino)-1,2-octanediol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H25NO2 |

|---|---|

Molecular Weight |

203.32g/mol |

IUPAC Name |

3-(propylamino)octane-1,2-diol |

InChI |

InChI=1S/C11H25NO2/c1-3-5-6-7-10(11(14)9-13)12-8-4-2/h10-14H,3-9H2,1-2H3 |

InChI Key |

SBFBOWJLXWGTNQ-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(CO)O)NCCC |

Canonical SMILES |

CCCCCC(C(CO)O)NCCC |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies for 3 Propylamino 1,2 Octanediol

Synthetic Routes to the 1,2-Octanediol (B41855) Backbone

The foundational 1,2-octanediol structure is a key intermediate. Its synthesis is principally achieved through the hydroxylation of an unsaturated precursor like 1-octene (B94956).

Hydroxylation of Unsaturated Precursors

A primary and widely adopted method for synthesizing 1,2-octanediol is through the epoxidation of 1-octene, which is then followed by the ring-opening of the resulting epoxide. smolecule.comchemicalbook.com

Epoxidation of 1-Octene with Hydrogen Peroxide:

The epoxidation of 1-octene is a critical first step. This reaction is often carried out using an oxidizing agent, with hydrogen peroxide (H₂O₂) being an attractive option due to its environmental and economic benefits, as it produces water as the only by-product. asianpubs.org The process can be facilitated by various catalysts to enhance efficiency and selectivity. For instance, performic acid, generated in situ from hydrogen peroxide and formic acid, is commonly used to convert 1-octene into 1,2-epoxyoctane. smolecule.comchemicalbook.com

Catalytic systems play a crucial role in optimizing this reaction. Platinum(II) complexes have been studied for their ability to mediate alkene oxidations. acs.org Additionally, titanium-based catalysts, such as titania-supported sulfonated coal, have been shown to be effective for the epoxidation of 1-octene with aqueous hydrogen peroxide. researchgate.net The choice of catalyst and reaction conditions, including temperature and solvent, significantly influences the reaction's success. For example, a patented method suggests a reaction temperature of 26–45°C using a tert-butyl alcohol solvent.

Ring Opening of the Epoxide:

Following the formation of 1,2-epoxyoctane, the next step is the hydrolysis of the epoxide ring to yield 1,2-octanediol. This is typically an acid-catalyzed process where water acts as a nucleophile, attacking the epoxide ring and leading to the formation of the diol. smolecule.com The regioselectivity of this ring-opening is important, with the nucleophilic attack preferentially occurring at the less substituted carbon atom. smolecule.com Oxalic acid has been used to catalyze the hydrolysis, which can help to increase the yield of the diol and reduce side reactions. google.com

A general procedure for the synthesis of 1,2-octanediol from 1-octene involves adding the alkene to a mixture of formic acid and hydrogen peroxide, followed by stirring and subsequent distillation to isolate the product. chemicalbook.com

Alternative Diol Synthesis Approaches

Beyond the epoxidation-hydrolysis route, other methods for synthesizing 1,2-diols exist. These alternatives may offer advantages in terms of avoiding hazardous reagents or improving sustainability.

Biocatalytic Methods: Enzymatic approaches provide a greener alternative. For example, recombinant Escherichia coli expressing certain enzymes can convert aldehydes into vicinal diols. smolecule.com Cytochrome P450 monooxygenases can also be used for the epoxidation of 1-octene, although scalability can be a challenge. smolecule.com

Other Chemical Methods: Alternative chemical strategies include the dihydroxylation of alkenes using osmium tetroxide (OsO₄) as a catalyst. This method involves the formation of an osmate ester intermediate, which is then hydrolyzed to the diol. While effective, the toxicity and cost of osmium tetroxide are significant considerations.

Introduction of the Propylamino Moiety

Once the 1,2-octanediol backbone is established, the next critical phase is the introduction of the propylamino group at the C-3 position. This is typically achieved through amination strategies.

Amination Strategies

Several methods can be employed to introduce the amino group, including reductive amination and nucleophilic substitution.

Reductive Amination: Reductive amination is a powerful and widely used method for forming C-N bonds. researchgate.netnumberanalytics.com This process generally involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com In the context of synthesizing 3-(propylamino)-1,2-octanediol, a suitable carbonyl precursor derived from the 1,2-octanediol backbone would be required. The reaction with propylamine, followed by reduction with an appropriate reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield the desired product. masterorganicchemistry.commdpi.com The choice of reducing agent is critical; for instance, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

The "borrowing hydrogen" or "dehydroamination" strategy is a related, atom-economical approach where an alcohol is temporarily oxidized to a carbonyl compound in situ, which then undergoes reductive amination. rsc.organr.frescholarship.org This method avoids the need for a separate oxidation step and often uses transition metal catalysts. rsc.org

Nucleophilic Substitution: Nucleophilic substitution offers another route for introducing the amino group. numberanalytics.com This would involve a substrate with a good leaving group at the C-3 position of the octanediol backbone. Propylamine would then act as the nucleophile, displacing the leaving group to form the C-N bond. scispace.com The hydroxyl groups of the diol may need to be protected during this step to prevent them from reacting.

Protecting Group Strategies for Diol Functionality

In many synthetic sequences, it is necessary to temporarily protect the hydroxyl groups of the 1,2-diol to prevent them from interfering with subsequent reactions, such as the introduction of the amino group. organic-chemistry.org

1,2-diols are commonly protected as cyclic acetals, such as acetonides (formed with acetone) or benzylidene acetals. pearson.comchem-station.com These protecting groups are stable under basic and reductive conditions but can be readily removed under acidic conditions. chem-station.com The choice of protecting group is crucial and depends on the specific reaction conditions of the subsequent steps. An orthogonal protecting group strategy, where different protecting groups with different removal conditions are used, can allow for selective deprotection if needed. organic-chemistry.org For the amination step, the tert-butyloxycarbonyl (Boc) group is a common choice for protecting the amine functionality itself, which can be removed under acidic conditions. mdpi.comfishersci.co.uk

The following table summarizes common protecting groups for diols:

| Protecting Group | Formation Reagent | Stability | Deprotection Condition |

| Acetonide | Acetone, acid catalyst | Basic, reductive | Acidic |

| Benzylidene acetal | Benzaldehyde, acid catalyst | Basic, reductive | Acidic |

| Silyl ethers (e.g., TBDMS) | Silyl chloride, base | Basic | Fluoride source (e.g., TBAF) |

| Carbonates | Phosgene or equivalent | Acidic, reductive | Basic |

Stereoselective Synthesis of this compound

The synthesis of a specific stereoisomer of this compound requires stereocontrolled reactions. This is particularly important in pharmaceutical applications where only one enantiomer may be biologically active.

Stereoselectivity can be introduced at various stages of the synthesis. For example, the Sharpless asymmetric epoxidation of an allylic alcohol precursor can produce a chiral epoxide, which can then be converted to the chiral diol. u-szeged.hu Subsequent amination would need to proceed with retention or predictable inversion of stereochemistry.

Alternatively, stereoselective amination methods can be employed. The reductive amination of a prochiral ketone with a chiral amine or a chiral catalyst can lead to the formation of a specific stereoisomer. researchgate.net Chiral catalysts, such as those based on transition metals with chiral ligands, are often used to achieve high enantioselectivity in amination reactions. mdpi.com The synthesis of chiral 3-amino-1,2-diols has been achieved through methods like the aminolysis of 2,3-epoxyalcohols and the dihydroxylation of allylic amines. scispace.comu-szeged.hu

Optimization of Reaction Conditions and Yields

The formation of the 1,2-octanediol backbone and the subsequent amination to introduce the propylamino group are the two pivotal stages in the synthesis. Each stage relies on specific catalytic systems to proceed efficiently.

The initial step is typically the syn-dihydroxylation of 1-octene to produce 1,2-octanediol. Osmium tetroxide (OsO₄) is a widely used and highly effective catalyst for this transformation, creating the two hydroxyl groups on the same side of the carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com Due to its high toxicity and cost, OsO₄ is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or tert-butyl hydroperoxide, which regenerates the Os(VIII) catalyst after each cycle. organic-chemistry.orgchemistrysteps.com Research has shown that the addition of co-catalysts can further enhance the reaction. In one documented synthesis of 1,2-octanediol from 1-octene, n-butyl iodide was employed as a co-catalyst alongside OsO₄ and tert-butyl hydroperoxide, achieving a 42% yield. chemicalbook.com

The second major stage is the introduction of the propylamino group. While direct synthesis details for this compound are not extensively published, the amination step can be inferred from established methodologies for producing similar amino alcohols. biorxiv.org A plausible pathway involves the conversion of the 1,2-octanediol intermediate into an epoxide, followed by nucleophilic ring-opening with propylamine. Alternatively, selective oxidation of the C2 hydroxyl group to a ketone, followed by reductive amination, could be employed. In these amination reactions, bases like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) play a crucial role. They can function as catalysts or as acid scavengers, neutralizing acidic byproducts and driving the reaction towards completion. ntu.edu.sg For example, in related syntheses of other amino diols, basic conditions are essential for achieving high yields. google.com

| Reaction Stage | Catalyst/Reagent | Function | Reference |

|---|---|---|---|

| Diol Formation (from 1-octene) | Osmium Tetroxide (OsO₄) | Primary catalyst for syn-dihydroxylation of the alkene. | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

| n-Butyl Iodide | Co-catalyst used with OsO₄ to improve reaction efficiency. | chemicalbook.com | |

| Amine Formation (Amination) | Sodium Hydroxide (NaOH) | Base catalyst or acid scavenger to facilitate nucleophilic substitution or reductive amination. | google.com |

| Sodium Bicarbonate (NaHCO₃) | Mild base used to control pH and neutralize acid byproducts during amination. | ntu.edu.sg |

The choice of solvent and the regulation of temperature are critical parameters that significantly influence reaction rates, selectivity, and catalyst stability in both the dihydroxylation and amination steps.

Solvent selection impacts the solubility of reactants and catalysts and can alter reaction pathways. numberanalytics.com In osmium-catalyzed dihydroxylation, solvent polarity is a key factor. For instance, asymmetric dihydroxylation reactions often show high enantioselectivity in acetone-water mixtures. numberanalytics.com For the synthesis of 1,2-octanediol, tert-butyl alcohol has been documented as an effective solvent. chemicalbook.com In amination reactions, the solvent can influence the competition between substitution and elimination side reactions. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to promote nucleophilic substitution pathways. numberanalytics.comnumberanalytics.com However, the solvent can also coordinate with catalysts, potentially altering their activity or leading to degradation. numberanalytics.com

Temperature control is essential for managing reaction kinetics and minimizing the formation of impurities. Dihydroxylation of alkenes can be exothermic, and failure to control the temperature can lead to side reactions or, in large-scale preparations, a runaway reaction. beilstein-journals.org The synthesis of 1,2-octanediol using OsO₄/n-butyl iodide noted a temperature increase to 45°C from the reaction exotherm. chemicalbook.com Similarly, amination reactions are highly sensitive to temperature. numberanalytics.com While elevated temperatures generally increase the reaction rate, they can also promote undesired side reactions and lead to lower yields. thieme-connect.comlatech.edu Optimal temperature profiles must be established for each step to ensure high conversion and selectivity. researchgate.net

| Parameter | Effect on Diol Formation | Effect on Amination | Reference |

|---|---|---|---|

| Solvent | Polar solvents like acetone/water or t-butyl alcohol are used to facilitate the dihydroxylation reaction. | Solvent polarity (e.g., THF vs. dioxane) can dictate the reaction pathway between amination and reduction. | chemicalbook.comnumberanalytics.comlatech.edu |

| Can influence the stereoselectivity of the reaction, especially in asymmetric synthesis. | Polar aprotic solvents (e.g., DMF) can enhance the rate of nucleophilic substitution. | numberanalytics.comthieme-connect.com | |

| Temperature | Reaction is often exothermic; temperature control is needed to prevent side reactions. | Higher temperatures increase reaction rates but can lead to competing side reactions and reduced yields. | beilstein-journals.orgthieme-connect.com |

| Low temperatures are often favored in permanganate-based dihydroxylations to prevent over-oxidation. | Optimal temperature is crucial for controlling selectivity (e.g., amination vs. reduction). | chemistrysteps.comlatech.edu |

Scale-Up Considerations for Laboratory and Pilot Production

Transitioning the synthesis of this compound from a laboratory setting to pilot-scale production introduces significant challenges related to safety, cost, and process control.

A primary concern is the use of hazardous and expensive reagents like OsO₄. wikipedia.orgchemistrysteps.com On a large scale, its high toxicity necessitates stringent handling protocols and containment systems. Its cost makes catalytic use and efficient recovery and recycling essential for economic viability. acsgcipr.org Another major challenge is managing the heat generated from exothermic reactions. beilstein-journals.org What might be a manageable temperature increase in a small flask can become a serious safety hazard in a large reactor, requiring efficient cooling systems to prevent thermal runaway. nih.gov

Furthermore, downstream processing, including product isolation and purification, becomes more complex at scale. rsc.org Methods that are simple in the lab, such as chromatography, may be impractical or too expensive for pilot production. Therefore, developing robust work-up procedures that might involve extraction, distillation, and crystallization is critical. rsc.orgic.ac.uk

Modern approaches to chemical manufacturing, such as continuous flow processing, offer potential solutions to many scale-up problems. Flow reactors provide superior heat and mass transfer, allowing for better control over reaction conditions and safer handling of hazardous reagents and exothermic processes. nih.gov This can lead to significant process intensification, improving both safety and efficiency. The design of a pilot plant, whether batch or continuous, must account for these factors to ensure a safe, reliable, and economically feasible process. rsc.orgresearchgate.net

| Consideration | Challenge | Mitigation Strategy | Reference |

|---|---|---|---|

| Reagent Handling | High toxicity and cost of catalysts like OsO₄. | Use in catalytic amounts with co-oxidants; implement closed-system handling and catalyst recycling protocols. | wikipedia.orgchemistrysteps.comacsgcipr.org |

| Thermal Safety | Exothermic nature of dihydroxylation and amination can lead to runaway reactions. | Utilize reactors with high heat exchange capacity; implement precise temperature monitoring and control; consider continuous flow reactors for superior heat management. | beilstein-journals.orgnih.gov |

| Process Control | Maintaining optimal reaction conditions (temperature, pressure, mixing) in large volumes. | Implement automated process control systems; use continuous flow processing for tighter control over residence time and reaction parameters. | nih.gov |

| Purification | Separating product from catalysts, solvents, and byproducts at a large scale can be inefficient and costly. | Develop scalable purification methods such as distillation, crystallization, or liquid-liquid extraction to replace laboratory-scale chromatography. | rsc.orgrsc.orgic.ac.uk |

Molecular and Supramolecular Structure Elucidation of 3 Propylamino 1,2 Octanediol

Crystal Structure Analysis

While a definitive crystal structure for 3-(Propylamino)-1,2-octanediol is not publicly available, we can infer its likely solid-state arrangement by examining related compounds.

X-ray Diffraction Studies on Solid Forms

X-ray diffraction studies on analogous long-chain alkane-α,ω-diols have revealed that their crystal packing is heavily influenced by the parity of the number of carbon atoms. oup.comsemanticscholar.org Even-numbered diols tend to crystallize in monoclinic or triclinic systems, while odd-numbered diols often adopt orthorhombic structures. oup.comsemanticscholar.org Given that this compound possesses a main chain of eight carbon atoms, a monoclinic packing arrangement would be a reasonable prediction. The crystal lattice would likely be organized into layers, with the hydrophobic octyl chains aligning parallel to each other and the polar headgroups forming distinct layers stabilized by a network of hydrogen bonds. acs.org

Studies on simpler vicinal diols, such as ethane-1,2-diol, show that intermolecular hydrogen bonding is a dominant feature in the solid state, leading to the formation of extensive one-dimensional chains or more complex three-dimensional networks. researchgate.nettorvergata.it The presence of the additional propylamino group in this compound would introduce further complexity to this hydrogen-bonding network, with the nitrogen atom acting as both a hydrogen bond donor and acceptor.

Table 1: Predicted Crystallographic Parameters for this compound (Theoretical)

| Parameter | Predicted Value/System | Basis for Prediction |

|---|---|---|

| Crystal System | Monoclinic | Analogy with even-numbered long-chain diols oup.comsemanticscholar.org |

| Space Group | P2₁/c | Common space group for even-numbered alkanediols semanticscholar.org |

Polymorphism and Co-crystallization Potential

Long-chain alkane-α,ω-diols are known to exhibit polymorphism, where different crystalline forms can be obtained depending on the crystallization conditions, such as the solvent system used. acs.orgfigshare.com For instance, different polymorphic forms of long-chain diols with even numbers of carbon atoms have been successfully isolated by using different solvent mixtures, leading to variations in their crystal packing and physical properties. acs.org It is therefore highly probable that this compound also possesses polymorphic forms.

The presence of multiple hydrogen bond donors (two hydroxyls and one amine) and acceptors (two oxygens and one nitrogen) suggests a strong potential for co-crystallization. Co-crystals could be formed with other molecules that can participate in hydrogen bonding, potentially leading to materials with tailored physical properties such as solubility and melting point.

Conformational Analysis in Solution and Solid State

The flexibility of the octyl chain and the propylamino group, combined with the potential for intramolecular interactions, results in a complex conformational landscape for this compound.

Intramolecular Hydrogen Bonding Networks

In vicinal diols, the formation of an intramolecular hydrogen bond between the two hydroxyl groups is a key factor determining their conformation. ornl.govaip.org Studies on ethane-1,2-diol have shown that the gauche conformer, which allows for such an interaction, is more stable than the anti conformer in the gas phase. acs.orgpearson.com In this compound, the presence of the amino group at the C3 position introduces the possibility of additional intramolecular hydrogen bonds.

Specifically, a hydrogen bond can form between the hydroxyl group at C2 and the nitrogen atom of the propylamino group, or between the amino group and the hydroxyl group at C2. The formation of these five or six-membered ring-like structures through hydrogen bonding would significantly stabilize certain conformations. The relative stability of these conformers would depend on the interplay between the strength of the hydrogen bonds and the steric hindrance between the alkyl chains.

Table 2: Potential Intramolecular Hydrogen Bonds in this compound

| Donor | Acceptor | Resulting Ring Size | Predicted Stability Contribution |

|---|---|---|---|

| O(C1)-H | O(C2) | 5-membered | Moderate |

| O(C2)-H | N(C3) | 5-membered | Significant |

| N(C3)-H | O(C2) | 5-membered | Significant |

Intermolecular Interactions and Self-Assembly

In condensed phases, intermolecular hydrogen bonding is expected to be the dominant force governing the supramolecular structure. The hydroxyl and amino groups can all act as hydrogen bond donors and acceptors, leading to the formation of extensive networks. researchgate.netnih.gov This is a common feature in amino alcohols and diols, leading to their self-assembly into larger, ordered structures. rsc.orgbeilstein-journals.org

Spectroscopic Characterization Techniques Applied to 3 Propylamino 1,2 Octanediol

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound, elucidating its structure, and quantifying its presence.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms.

For 3-(Propylamino)-1,2-octanediol (C₁₁H₂₅NO₂), the theoretical exact mass can be calculated. An experimentally determined HRMS value that closely matches this theoretical mass would confirm the elemental composition of the synthesized compound. For instance, in the analysis of β-amino alcohols derived from eugenol, HRMS was utilized to confirm the structures of the synthesized compounds. nih.gov

Table 1: Illustrative HRMS Data for an Amino Alcohol

| Parameter | Value |

| Molecular Formula | C₁₁H₂₅NO₂ |

| Theoretical Exact Mass (M+H)⁺ | 204.1958 |

| Observed Exact Mass (M+H)⁺ | 204.1961 |

| Mass Error | 1.5 ppm |

This table presents hypothetical data for this compound to illustrate the precision of HRMS.

Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.gov Due to the polar nature of the amine and hydroxyl groups in this compound, derivatization is often required to increase its volatility for GC analysis. sigmaaldrich.com This process involves converting the polar functional groups into less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com

Once derivatized, the compound can be injected into the GC, where it is separated from volatile impurities based on boiling point and column interactions. The mass spectrometer then provides mass spectra for the parent compound and any separated impurities, allowing for their identification and quantification. This is crucial for assessing the purity of the compound. GC-MS is a widely used technique for the analysis of amino acids and other small molecules after appropriate derivatization. creative-proteomics.comnih.gov

Table 2: Representative GC-MS Data for Purity Analysis of a Derivatized Amino Alcohol

| Retention Time (min) | Compound Identity | Area % | Key Mass Fragments (m/z) |

| 10.2 | Derivatized this compound | 99.5 | [M-15]⁺, [M-89]⁺, etc. |

| 8.5 | Volatile Impurity A | 0.3 | Specific fragments for impurity |

| 11.1 | Volatile Impurity B | 0.2 | Specific fragments for impurity |

This table is a representative example of how GC-MS data would be presented to demonstrate the purity of an amino alcohol sample.

Liquid chromatography-mass spectrometry is a versatile technique that separates compounds in a liquid mobile phase before their detection by mass spectrometry. biorxiv.org It is ideal for analyzing non-volatile and thermally labile compounds like this compound without the need for derivatization. nih.gov LC-MS is frequently employed to identify and characterize degradation products in pharmaceuticals and other chemical substances. nih.govthermofisher.com

In the context of this compound, LC-MS could be used to monitor the stability of the compound under various stress conditions (e.g., acid, base, heat, light). The chromatogram would separate the parent compound from any degradation products, and the mass spectrometer would provide molecular weight and structural information for each component, aiding in the elucidation of degradation pathways. nih.gov

Table 3: Example LC-MS Data for the Analysis of Non-Volatile Components

| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |

| 5.8 | 204.2 | This compound |

| 4.2 | 188.1 | Degradation Product X |

| 6.5 | 220.2 | Degradation Product Y |

This table provides an illustrative example of how LC-MS can be used to identify the parent compound and potential degradation products.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals.

Saturated compounds containing atoms with non-bonding electrons, such as the nitrogen in the amino group and the oxygens in the diol groups of this compound, can exhibit n → σ* (n-to-sigma star) transitions. bbec.ac.in These transitions involve the excitation of a non-bonding electron into an antibonding sigma orbital. Typically, these absorptions occur in the far UV region (below 200 nm) and may not be readily observable with standard spectrophotometers. bbec.ac.in

The compound this compound lacks significant chromophores—the parts of a molecule responsible for its color—that absorb in the near UV or visible range (200-800 nm). Therefore, UV-Vis spectroscopy is not the primary technique for structural elucidation of this compound but can be useful for quantitative analysis if a suitable wavelength for absorption is identified, or for detecting impurities that do contain chromophores. youtube.com

Computational Chemistry and Theoretical Modeling of 3 Propylamino 1,2 Octanediol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties and energetic landscape of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular stability.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for calculating the properties of medium-sized molecules like 3-(Propylamino)-1,2-octanediol. nih.gov A typical DFT analysis would involve geometry optimization to find the lowest energy structure, followed by the calculation of various electronic descriptors.

Key electronic properties that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface would reveal the charge distribution, highlighting the electron-rich (nucleophilic) regions, such as the oxygen and nitrogen atoms, and the electron-poor (electrophilic) regions.

Hypothetical DFT-Calculated Properties for this compound

This table presents theoretical values expected from DFT calculations at the B3LYP/6-311+G(d,p) level of theory for the most stable conformer in a vacuum. These are illustrative values and not from a published study.

| Property | Calculated Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates the electron-donating capability of the molecule. |

| Energy of LUMO | 1.8 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| Heat of Formation | -580.4 kJ/mol | Represents the enthalpy change when the compound is formed from its constituent elements. |

Due to the presence of multiple single bonds, this compound is a highly flexible molecule. Rotation around the C-C, C-O, and C-N bonds can lead to a vast number of different spatial arrangements, or conformers. A thorough conformational analysis is essential to identify the most stable (lowest energy) isomers and to understand the energy barriers between them. nih.govnih.gov

This analysis typically begins with a systematic or stochastic search of the conformational space to generate a large set of possible structures. Each of these structures is then optimized using a reliable computational method, such as DFT, to determine its relative energy. researchgate.net The results allow for the construction of a potential energy surface, which maps the energy of the molecule as a function of its geometry. The most stable conformers are those that reside in the deepest energy wells on this surface. The stability is often dictated by the minimization of steric hindrance and the optimization of intramolecular hydrogen bonds, for instance, between the hydroxyl groups and the amino group. rsc.org

Hypothetical Relative Energies of Stable Conformers

This table illustrates the kind of results obtained from a conformational analysis, showing the relative stability of different hypothetical low-energy conformers. Energies are relative to the most stable conformer (Conf-A).

| Conformer ID | Key Dihedral Angles (C1-C2-C3-N) | Relative Energy (kcal/mol) | Intramolecular H-Bonds |

| Conf-A | 65° | 0.00 | Yes (OH...N) |

| Conf-B | 175° | 1.25 | No |

| Conf-C | -70° | 0.98 | Yes (OH...O) |

| Conf-D | -178° | 2.10 | No |

Molecular Dynamics (MD) Simulations

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as a solvent. nih.gov

As an amphiphilic molecule, this compound features both a hydrophilic head (the 1,2-diol and amino groups) and hydrophobic tails (the propyl and hexyl parts of the octyl chain). MD simulations are ideal for studying how this molecule interacts with its environment. For instance, in an aqueous solution, water molecules would be expected to form a structured hydration shell around the polar head group through hydrogen bonding, while being repelled from the nonpolar tails.

This behavior can be quantified using the Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. A sharp peak in the RDF indicates a well-ordered solvation shell. Such simulations can also model how multiple molecules of this compound might self-assemble into larger structures like micelles in solution.

Hypothetical Solvation Analysis from MD Simulations

This illustrative table summarizes data that could be derived from 100 ns MD simulations in different solvents, showing the molecule's dynamic behavior.

| Solvent | Average RMSD (Å) | H-Bond Count (Solute-Solvent) | Description of Behavior |

| Water | 2.8 ± 0.4 | 4.5 ± 1.2 | Compact conformation with hydrophobic collapse; stable H-bonds at the polar head. |

| Octanol | 4.1 ± 0.6 | 1.2 ± 0.5 | Extended conformation as both chains interact favorably with the nonpolar solvent. |

| Chloroform | 3.5 ± 0.5 | 0.8 ± 0.4 | Flexible, extended conformation with minimal specific solute-solvent interactions. |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery and for understanding potential biological activities. Given that the related compound 1,2-octanediol (B41855) has applications as a surfactant and antimicrobial agent, it is plausible to hypothesize that this compound could interact with microbial enzymes, such as those involved in cell wall synthesis or fatty acid metabolism. researchgate.net

In a molecular docking study, the 3D structure of a target protein is used as a template. The ligand, this compound, is then placed into the protein's active site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. Analysis of the top-ranked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex.

Hypothetical Molecular Docking Results against a Bacterial Enzyme

This table illustrates potential docking results of this compound against a hypothetical bacterial target, such as a fatty acid synthase. These results are for illustrative purposes only.

| Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| AutoDock Vina | -7.2 | SER-45, GLY-78, HIS-120 | Hydrogen bonds from diol group to Serine and Glycine backbone. |

| GOLD | -6.8 | ILE-80, LEU-115, PHE-210 | Hydrophobic interactions between the octyl and propyl chains and nonpolar residues. |

| Glide | -7.5 | ASP-118, HIS-120 | Ionic/H-bond interaction between the protonated amino group and Aspartic acid. |

Prediction of Binding Modes with Hypothetical Biological Receptors

The prediction of how a small molecule, or ligand, will bind to a biological receptor is a cornerstone of computational drug design. Molecular docking simulations are a primary method used to predict the preferred orientation and conformation of a ligand when bound to a target protein. In a hypothetical study of this compound, molecular docking could be employed to investigate its binding modes within the active sites of various hypothetical receptors, such as a generic G-protein coupled receptor (GPCR) or a specific enzyme like a kinase or hydrolase.

These simulations would calculate the binding affinity, often expressed as a binding energy (ΔG), which indicates the stability of the ligand-receptor complex. A more negative binding energy suggests a more favorable interaction. The analysis of the docked poses would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of this compound to the receptor.

For instance, the hydroxyl groups of the 1,2-octanediol moiety are likely to act as hydrogen bond donors and acceptors, forming crucial connections with polar amino acid residues in the binding pocket. The secondary amine of the propylamino group can also participate in hydrogen bonding and ionic interactions. Meanwhile, the long octyl chain would be expected to engage in hydrophobic interactions with nonpolar residues, anchoring the molecule within a hydrophobic pocket of the receptor.

To illustrate the potential findings from such a study, a hypothetical data table is presented below, summarizing the predicted binding energies and key interactions of this compound with three different hypothetical receptor subtypes.

Table 1: Hypothetical Docking Results for this compound with Biological Receptors

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predominant Interactions |

| Hypothetical Receptor A | -8.5 | Ser122, Thr125, Asn204 | Hydrogen Bonds |

| Hypothetical Receptor B | -7.2 | Val89, Leu93, Ile150 | Hydrophobic Interactions |

| Hypothetical Receptor C | -9.1 | Asp110, Glu198, Tyr250 | Hydrogen Bonds, Ionic Interactions |

The data in Table 1 suggests that this compound may exhibit a preference for receptors with binding sites rich in polar and charged amino acids, as indicated by the more favorable binding energy with Hypothetical Receptor C. The interactions with specific residues provide a roadmap for designing derivatives with improved affinity and selectivity.

Pharmacophore Modeling for Structure-Based Design

Pharmacophore modeling is another powerful computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules (ligand-based). dergipark.org.tr

In the context of this compound, a structure-based pharmacophore model could be derived from its docked pose within a hypothetical receptor. This model would highlight the key features responsible for its binding. Typically, these features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and positive ionizable (PI) or negative ionizable (NI) centers. acs.org

A hypothetical pharmacophore model for this compound, based on its interaction with Hypothetical Receptor C, might consist of the following features:

One Hydrogen Bond Donor (HBD): Corresponding to one of the hydroxyl groups.

Two Hydrogen Bond Acceptors (HBA): Corresponding to the oxygen atoms of the two hydroxyl groups.

One Positive Ionizable (PI) feature: Representing the protonated secondary amine.

One Hydrophobic (HY) region: Defined by the octyl chain.

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the same essential features and are therefore likely to bind to the same receptor. It also provides a blueprint for the rational design of new derivatives of this compound. For example, modifications to the octyl chain could be explored to optimize hydrophobic interactions, or the propylamino group could be altered to fine-tune the ionic interactions.

The table below outlines a hypothetical pharmacophore model derived from the binding mode of this compound.

Table 2: Hypothetical Pharmacophore Features of this compound

| Pharmacophore Feature | Corresponding Molecular Moiety | Geometric Constraints (Hypothetical) |

| Hydrogen Bond Donor 1 (HBD1) | Primary Hydroxyl Group (-CH2OH) | Vector oriented away from the oxygen |

| Hydrogen Bond Acceptor 1 (HBA1) | Primary Hydroxyl Oxygen | Located on the oxygen atom |

| Hydrogen Bond Acceptor 2 (HBA2) | Secondary Hydroxyl Oxygen | Located on the oxygen atom |

| Positive Ionizable (PI) | Secondary Amine (-NH-) | Centered on the nitrogen atom |

| Hydrophobic (HY) | Octyl Chain | Sphere encompassing the alkyl chain |

Investigation of Reactivity and Chemical Transformations of 3 Propylamino 1,2 Octanediol

Reactions of the Hydroxyl Groups

The primary and secondary hydroxyl groups in 3-(Propylamino)-1,2-octanediol are susceptible to reactions typical of alcohols, including esterification, etherification, and oxidation. The relative reactivity of the primary versus the secondary hydroxyl group can often be controlled by the choice of reagents and reaction conditions.

Esterification of the hydroxyl groups can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. The primary hydroxyl group is generally more reactive towards esterification than the sterically hindered secondary hydroxyl group, allowing for selective mono-esterification under controlled conditions.

Etherification, the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis, involving the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Similar to esterification, the primary hydroxyl group is expected to react more readily.

Table 1: Representative Esterification and Etherification Reactions of Amino Diols

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic Anhydride | 1-Acetoxy-3-(propylamino)-2-octanol | Esterification |

| This compound | Benzoyl Chloride | 1-Benzoyloxy-3-(propylamino)-2-octanol | Esterification |

| This compound | Sodium Hydride, then Methyl Iodide | 1-Methoxy-3-(propylamino)-2-octanol | Etherification |

The oxidation of this compound can yield different products depending on the oxidizing agent and the reaction conditions. The primary hydroxyl group can be selectively oxidized to an aldehyde or a carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes, while stronger oxidizing agents like potassium permanganate or Jones reagent will typically lead to the carboxylic acid.

The secondary hydroxyl group can be oxidized to a ketone. The selective oxidation of the primary hydroxyl group in N-protected 3-amino-1,2-diols to a carboxylic acid has been demonstrated using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant such as sodium hypochlorite (NaOCl). This method is known for its high selectivity for primary alcohols.

Table 2: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Major Product | Product Type |

|---|---|---|---|

| This compound | PCC | 3-(Propylamino)-2-hydroxyoctanal | Aldehyde |

| This compound | TEMPO/NaOCl | 3-(Propylamino)-2-hydroxyoctanoic acid | Carboxylic Acid |

| This compound | Jones Reagent | 3-(Propylamino)-1-hydroxyoctan-2-one | Ketone |

Reactions of the Secondary Amine Group

The secondary amine in this compound is a nucleophilic and basic center, readily undergoing reactions such as acylation, alkylation, and salt formation.

Acylation of the secondary amine to form an amide can be achieved by reaction with acid chlorides or anhydrides. This reaction is typically rapid and often preferred over acylation of the hydroxyl groups under neutral or slightly basic conditions.

Alkylation of the secondary amine can lead to the formation of a tertiary amine. This can be accomplished using alkyl halides. However, over-alkylation to form a quaternary ammonium salt is a possible side reaction. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

Table 3: Representative Acylation and Alkylation Reactions of the Amine Group

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetyl Chloride | N-Acetyl-3-(propylamino)-1,2-octanediol | Acylation |

| This compound | Methyl Iodide | 3-(Methylpropylamino)-1,2-octanediol | Alkylation |

| This compound | Formaldehyde, Sodium triacetoxyborohydride | 3-(Methylpropylamino)-1,2-octanediol | Reductive Amination |

As a secondary amine, the nitrogen atom in this compound has a lone pair of electrons and is basic. It will readily react with acids to form an ammonium salt. The extent of protonation is dependent on the pKa of the amine and the pH of the solution. This salt formation can be used to protect the amine group during reactions involving the hydroxyl groups.

Table 4: Salt Formation with Various Acids

| Amine | Acid | Salt Formed |

|---|---|---|

| This compound | Hydrochloric Acid (HCl) | 3-(Propylammonio)-1,2-octanediol chloride |

| This compound | Sulfuric Acid (H₂SO₄) | 3-(Propylammonio)-1,2-octanediol sulfate |

| This compound | Acetic Acid (CH₃COOH) | 3-(Propylammonio)-1,2-octanediol acetate |

Cyclization and Ring Formation Reactions

The presence of both amino and hydroxyl groups in a 1,2-diol arrangement allows for intramolecular cyclization reactions, typically with the introduction of a suitable electrophile. For example, reaction with aldehydes or ketones can lead to the formation of five- or six-membered heterocyclic rings. The reaction of 3-amino-1,2-diols with formaldehyde has been shown to form oxazolidine or 1,3-oxazine ring systems, depending on the regioselectivity of the cyclization. The specific product formed would depend on the relative stability of the resulting ring systems and the reaction conditions employed.

Derivatives and Analogues of 3 Propylamino 1,2 Octanediol: Synthesis and Research Potential

Modification of the N-Alkyl Moiety (e.g., varying chain length, branching)

The N-alkyl moiety in 3-(Propylamino)-1,2-octanediol, a propyl group, presents a prime target for chemical modification. Altering the length and branching of this alkyl chain can significantly influence the compound's physicochemical properties, such as lipophilicity, steric bulk, and hydrogen bonding capacity. These changes, in turn, can affect how the molecule interacts with biological systems.

Synthesis: The synthesis of N-alkyl analogues can be readily achieved through reductive amination of a suitable keto-diol precursor with a variety of primary amines. For instance, reacting 3-amino-1,2-octanediol with different aldehydes or ketones under reducing conditions would yield a library of N-substituted derivatives. Alternatively, direct N-alkylation of 3-amino-1,2-octanediol with various alkyl halides can be employed.

Research Potential: The research potential of these modifications lies in systematically probing the impact of the N-alkyl group size and shape. For example, a series of analogues with linear alkyl chains of varying lengths (from methyl to longer chains like hexyl or octyl) could be synthesized. This would allow for a systematic study of how chain length affects the molecule's properties. Similarly, introducing branched alkyl groups, such as isopropyl or tert-butyl, can provide insights into the steric requirements of potential binding partners.

| N-Alkyl Modification | Example Substituent | Potential Impact on Properties |

| Shorter Chain | Methyl, Ethyl | Increased hydrophilicity, reduced steric hindrance |

| Longer Chain | Hexyl, Octyl | Increased lipophilicity, potential for enhanced membrane interactions |

| Branched Chain | Isopropyl, Isobutyl | Increased steric bulk, potential for specific steric interactions |

| Cyclic Alkyl | Cyclohexyl | Introduction of conformational rigidity |

Alteration of the Diol Backbone (e.g., changing chain length or position of hydroxyl groups)

Synthesis: The synthesis of analogues with different diol backbones would require starting from different diol precursors. For example, to create a derivative with a shorter or longer backbone, one could start with 1,2-hexanediol (B41856) or 1,2-decanediol, respectively. Changing the position of the hydroxyl groups, for instance to a 1,3-diol, would necessitate a different synthetic route, potentially starting from a corresponding epoxide or through a multi-step synthesis involving the introduction of hydroxyl groups at the desired positions.

| Backbone Alteration | Example Structure | Potential Impact on Properties |

| Shorter Chain | 3-(Propylamino)-1,2-hexanediol | Increased hydrophilicity, decreased lipophilicity |

| Longer Chain | 3-(Propylamino)-1,2-decanediol | Decreased hydrophilicity, increased lipophilicity |

| Positional Isomer | 4-(Propylamino)-1,3-octanediol | Altered spatial arrangement of functional groups, different hydrogen bonding patterns |

Functionalization of Hydroxyl Groups (e.g., glycosylation, phosphorylation)

The two hydroxyl groups of this compound are key functional groups that can be readily modified to introduce new functionalities. nih.govnih.gov Glycosylation (the attachment of a sugar moiety) and phosphorylation (the addition of a phosphate (B84403) group) are two such modifications that can dramatically alter the properties and potential biological interactions of the molecule.

Synthesis: Selective functionalization of one or both hydroxyl groups can be a synthetic challenge but is achievable using protecting group strategies. For example, one hydroxyl group could be protected, allowing for the selective glycosylation or phosphorylation of the other. Subsequent deprotection would yield the mono-functionalized derivative. Glycosylation can be achieved using various glycosyl donors under appropriate catalytic conditions. Phosphorylation can be carried out using phosphorylating agents like phosphoryl chloride.

Research Potential: Glycosylation can enhance water solubility and may be used to target specific carbohydrate-binding proteins (lectins). Phosphorylation introduces a negative charge and can mimic naturally occurring phosphorylated signaling molecules. Studying these derivatives could provide insights into how the introduction of these specific functional groups influences the molecule's behavior and interactions.

| Functionalization | Attached Group | Potential Impact on Properties |

| Glycosylation | Glucose, Galactose, etc. | Increased water solubility, potential for targeting lectins |

| Phosphorylation | Phosphate group | Introduction of a negative charge, potential to mimic phosphorylated biomolecules |

| Esterification | Acetate, Benzoate, etc. | Increased lipophilicity, potential for prodrug strategies |

Isomeric and Stereoisomeric Derivatives

The structure of this compound contains two chiral centers at positions 1 and 2 of the octanediol chain. This means that the compound can exist as four possible stereoisomers (RR, SS, RS, and SR). The synthesis and study of these individual stereoisomers are crucial, as different stereoisomers can have vastly different biological activities. nih.gov

Synthesis: The synthesis of specific stereoisomers requires the use of stereoselective synthetic methods. This could involve the use of chiral starting materials, chiral catalysts, or the separation of a racemic mixture using techniques like chiral chromatography. For example, starting from a chiral epoxide can lead to the formation of a specific stereoisomer of the 1,2-diol.

Research Potential: The primary research goal is to determine if any observed activity is stereospecific. By synthesizing and testing each of the four stereoisomers separately, it is possible to identify the most active isomer and to understand the three-dimensional structural requirements for its activity. nih.gov This information is critical for the design of more potent and selective analogues.

| Stereoisomer | Configuration at C1, C2 | Research Focus |

| (1R, 2R) | R, R | Elucidation of stereospecific interactions |

| (1S, 2S) | S, S | Comparison of activity with the (R,R) enantiomer |

| (1R, 2S) | R, S | Understanding the impact of diastereomeric differences |

| (1S, 2R) | S, R | Comparison of activity with the (R,S) diastereomer |

Exploration of Structure-Activity Relationships (SAR) in Derivative Series

Methodology: An SAR study involves synthesizing a library of related compounds and testing them in a relevant assay. The results are then analyzed to identify trends. For example, a series of N-alkyl derivatives might show that activity increases with chain length up to a certain point, after which it decreases. This would suggest an optimal chain length for the N-alkyl group.

Research Findings: The findings from an SAR study are invaluable for the design of new, improved analogues. By understanding which parts of the molecule are essential for activity and which can be modified, medicinal chemists can rationally design new compounds with enhanced potency, selectivity, and other desirable properties. The ultimate aim is to develop a predictive model for the activity of this class of compounds based on their chemical structure.

Exploration of in Vitro Biological Interactions and Mechanistic Hypotheses of 3 Propylamino 1,2 Octanediol

Membrane Interaction Studies

The interaction of exogenous molecules with cellular membranes is a critical determinant of their biological activity. The amphipathic nature of 3-(Propylamino)-1,2-octanediol, possessing both hydrophobic (the octyl chain) and hydrophilic (the diol and amino groups) regions, suggests a high likelihood of interaction with lipid bilayers, the primary components of cell membranes.

Lipid Bilayer Disruption Mechanisms

While no studies have been published on the specific effects of this compound on lipid bilayers, the actions of its structural analog, 1,2-octanediol (B41855), offer a basis for hypothesis. 1,2-octanediol is known to function as a membrane-active agent, capable of disrupting the highly ordered structure of lipid bilayers. It is believed to intercalate into the lipid palisade, increasing membrane fluidity and disorder. This disruption can compromise the barrier function of the membrane, potentially leading to increased permeability or lysis.

It can be hypothesized that this compound might exhibit similar, or perhaps enhanced, membrane-disrupting activity. The presence of the propylamino group could introduce additional interactions, such as hydrogen bonding and electrostatic interactions (depending on pH and the protonation state of the amine), with the lipid headgroups. This could potentially modulate its insertion depth and disruptive efficacy compared to 1,2-octanediol.

Permeability Across Artificial Membranes

The ability of a compound to cross biological membranes is a key parameter in assessing its potential bioavailability and cellular access. Parallel Artificial Membrane Permeability Assays (PAMPA) are a common in vitro tool used to predict passive transcellular permeability. chemicalbook.comnih.govacs.org These assays measure the diffusion of a compound from a donor compartment, through a filter coated with a lipid solution (the artificial membrane), to an acceptor compartment. chemicalbook.com

Currently, there are no published studies that have measured the permeability of this compound using PAMPA or other artificial membrane systems like black lipid membranes (BLM). Such studies would be crucial to quantify its ability to passively diffuse across a lipid barrier. The results would be expressed as a permeability coefficient (Pe).

Hypothetical Data Table for PAMPA

The following table illustrates how permeability data for this compound could be presented if such research were conducted.

| Compound | Apparent Permeability (Pe) (10⁻⁶ cm/s) | Classification |

| This compound | Data Not Available | Data Not Available |

| Hypothetical Low Permeability Control | < 1 | Low |

| Hypothetical High Permeability Control | > 15 | High |

Enzyme Inhibition or Activation Studies (in vitro assays)

The structural motifs within this compound suggest it could potentially interact with various enzymes. The long alkyl chain could facilitate binding to hydrophobic pockets in an enzyme's active or allosteric site, while the diol and amine functionalities could form specific hydrogen bonds or electrostatic interactions.

In vitro assays are essential for determining whether a compound acts as an inhibitor or activator of a specific enzyme. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. A decrease in reaction rate indicates inhibition, while an increase suggests activation. To date, no studies have been published screening this compound against a panel of enzymes.

Hypothetical Data Table for Enzyme Inhibition Screening

This table provides a hypothetical example of results from an in vitro enzyme inhibition screen.

| Enzyme Target | % Inhibition at 10 µM | IC₅₀ (µM) |

| Cyclooxygenase-2 (COX-2) | Data Not Available | Data Not Available |

| 5-Lipoxygenase (5-LOX) | Data Not Available | Data Not Available |

| Cytochrome P450 3A4 (CYP3A4) | Data Not Available | Data Not Available |

Receptor Binding Profiling (in vitro assays)

Receptors are key macromolecules involved in cellular signaling. Determining if a compound binds to specific receptors is a primary step in understanding its pharmacological potential. In vitro receptor binding assays measure the ability of a test compound to displace a known radiolabeled or fluorescent ligand from its receptor.

Hypothetical Binding to G-Protein Coupled Receptors or Ion Channels

G-protein coupled receptors (GPCRs) and ion channels are major classes of drug targets. researchgate.net They possess complex transmembrane structures with binding pockets that can accommodate a wide variety of ligands. The structure of this compound, featuring an amine and a lipophilic tail, is a common motif in many pharmacologically active molecules that target these receptors. For instance, the prompt suggests an analogy to propafenone, an antiarrhythmic agent that blocks sodium channels and has beta-adrenergic antagonist properties. While this comparison is speculative without experimental evidence, it highlights a plausible, yet uninvestigated, hypothesis that this compound could interact with such receptors. Extensive screening would be required to confirm any such activity.

Quantification of Binding Affinity (IC₅₀, Kᵢ)

Should binding to a particular receptor be identified, the next step is to quantify the affinity of this interaction. This is typically expressed by two key parameters:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to displace 50% of the specific binding of a known ligand. It is a functional measure of potency that is dependent on assay conditions.

Kᵢ (Inhibition constant): An intrinsic measure of binding affinity, calculated from the IC₅₀ value and the concentration of the competing ligand. It represents the equilibrium dissociation constant of the inhibitor-receptor complex and allows for comparison of compound affinities across different experiments.

No experimental Kᵢ or IC₅₀ values for the binding of this compound to any receptor have been reported in the scientific literature.

Hypothetical Data Table for Receptor Binding Affinity

This table illustrates how binding affinity data would be presented.

| Receptor Target | IC₅₀ (nM) | Kᵢ (nM) |

| β₂-Adrenergic Receptor | Data Not Available | Data Not Available |

| Voltage-gated Sodium Channel (Nav1.5) | Data Not Available | Data Not Available |

| 5-HT₁ₐ Receptor | Data Not Available | Data Not Available |

Cellular Assays for Mechanistic Understanding

There is currently no publicly available research data from cellular assays designed to elucidate the mechanistic pathways of this compound. Investigations into its impact on specific cellular signaling pathways or its direct interactions with cellular proteins have not been reported in the scientific literature. Therefore, no data tables or detailed research findings on this topic can be provided.

Antimicrobial Mode of Action Investigations

While the potential for antimicrobial properties may be inferred from its structural similarity to other compounds, no in vitro studies have been published that specifically investigate the antimicrobial mode of action of this compound.

Mechanisms against Bacterial, Fungal, or Yeast Strains

A comprehensive search of scientific literature yielded no studies that have examined the specific mechanisms by which this compound may act against bacterial, fungal, or yeast strains. Consequently, there are no research findings or data to present on this subject.

Resistance Development Studies in vitro

There are no published in vitro studies that assess the potential for microorganisms to develop resistance to this compound. Such studies are crucial for understanding the long-term viability of any potential antimicrobial agent, but this research has not yet been conducted or made public for this specific compound.

Advanced Analytical Methods for 3 Propylamino 1,2 Octanediol Quantification and Purity Assessment in Research Applications

Chromatographic Techniques

Chromatography is the cornerstone for separating 3-(Propylamino)-1,2-octanediol from impurities, starting materials, and byproducts, as well as for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and determining the concentration of this compound. Due to the lack of a strong native chromophore (a part of the molecule that absorbs ultraviolet-visible light), direct detection by UV-Vis is often insensitive. To overcome this, pre-column or post-column derivatization is a common and effective strategy. nih.gov This involves reacting the amine functional group with a labeling agent to attach a chromophore or fluorophore.

Common derivatizing agents for primary and secondary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. nih.gov The resulting derivatives exhibit strong UV absorption and/or fluorescence, enabling highly sensitive detection. nih.gov

A typical analysis would employ a reversed-phase HPLC (RP-HPLC) method. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar mixture, such as acetonitrile (B52724) and water or a buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with varying polarities and to elute the target compound with a sharp, well-defined peak. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Derivatized this compound

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides robust separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent ionization. |

| Mobile Phase B | Acetonitrile | Organic solvent to elute non-polar compounds. |

| Gradient | 10% B to 90% B over 20 min | Ensures separation of polar impurities and target analyte. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detector | UV-Vis or Fluorescence | Selected based on the absorption/emission of the derivative. |

| Derivatizing Agent | FMOC-Cl or OPA/Thiol | Renders the amine detectable with high sensitivity. nih.gov |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for identifying and quantifying volatile or semi-volatile impurities that may be present in a sample of this compound. These could include residual solvents from synthesis or low-molecular-weight starting materials.

For the analysis of the compound itself, its polarity and high boiling point, conferred by the two hydroxyl groups and the secondary amine, make it non-volatile. Therefore, derivatization is necessary to increase its volatility. researchgate.net A common approach is silylation, where the active hydrogen atoms on the amine and hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. researchgate.netcapes.gov.br This reaction reduces the compound's polarity and allows it to be readily analyzed by GC.

The GC separation is typically performed on a non-polar capillary column. The temperature of the GC oven is ramped up over the course of the analysis to sequentially elute compounds based on their boiling points. The mass spectrometer then fragments the eluted molecules, providing a characteristic fragmentation pattern, or "fingerprint," that allows for definitive identification.

Chiral Chromatography for Enantiomeric Purity

This compound possesses at least two chiral centers at positions 1 and 2 of the octanediol chain. This means it can exist as multiple stereoisomers (enantiomers and diastereomers). As the biological activity of stereoisomers can differ significantly, determining the enantiomeric purity is critical.

Chiral chromatography is the definitive method for separating and quantifying these isomers. This can be accomplished using either chiral HPLC or chiral GC. capes.gov.brtiscali.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates.

For chiral HPLC, CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used and have proven effective for separating the enantiomers of 1,2-diols. tiscali.czmdpi.comscribd.com For chiral GC, cyclodextrin-based CSPs are often employed for the separation of derivatized diols. capes.gov.br The choice between HPLC and GC depends on the volatility of the (derivatized) compound and the specific CSP that provides the best resolution.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive alternative for detection, particularly when coupled with HPLC (HPLC-ED). While many simple aliphatic amines are not easily oxidized at conventional electrode potentials, derivatization can be used to introduce an electroactive moiety into the molecule. nih.govtiscali.cz For instance, reacting this compound with a reagent like phenylisothiocyanate (PIT) produces a thiourea (B124793) derivative that can be readily oxidized at a glassy carbon electrode. researchgate.netresearchgate.net Similarly, derivatization with naphthalene-2,3-dicarboxyaldehyde (NDA) yields a stable, electroactive product suitable for amperometric detection. tiscali.cz

Direct analysis using voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can also be employed to study the oxidation potential of the compound or its derivatives. austinpublishinggroup.commdpi.com This can provide quantitative information and, in specialized cases using chiral electrodes or hosts, may even allow for enantiomeric recognition. acs.org Potentiometric sensors have also been used as detectors in HPLC for the analysis of amino alcohols. researchgate.net

Spectrophotometric Assays for Concentration Determination

For a quick determination of concentration in a solution where this compound is the primary component, a spectrophotometric assay can be developed. As with HPLC-UV detection, this method relies on derivatization to attach a chromophore to the amine. nih.gov After the derivatization reaction is complete, the absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for the derivatized product using a UV-Vis spectrophotometer.

The concentration can then be calculated using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity of the derivative, b is the path length of the cuvette, and c is the concentration. A standard curve, prepared by derivatizing and measuring the absorbance of several solutions of known concentration, is typically used to ensure accuracy.

Method Validation for Research Reliability

To ensure that an analytical method provides reliable and accurate data, it must be validated. For research applications, key validation parameters are established to demonstrate the method is fit for its intended purpose. researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the correlation coefficient (R²) should ideally be >0.99. nih.gov

Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing a sample with a known concentration (a standard) or by spiking a sample with a known amount of analyte and measuring the recovery. Recoveries are typically expected to be within 85-115%. nih.govdntb.gov.ua

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For assays, an RSD of <2-3% is often required. nih.govresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.

Table 2: Typical Method Validation Acceptance Criteria for a Research-Grade HPLC Assay

| Validation Parameter | Typical Acceptance Criterion | Reference |

| Linearity (R²) | ≥ 0.999 | nih.gov |

| Accuracy (% Recovery) | 85.0% - 115.0% | nih.govdntb.gov.ua |

| Precision (RSD) | ≤ 2.0% | nih.govresearchgate.net |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | researchgate.net |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

Future Research Directions and Unexplored Avenues for 3 Propylamino 1,2 Octanediol

Exploration of Stereochemical Impact on Biological and Chemical Properties

The stereochemistry of a molecule is often a critical determinant of its biological activity and chemical properties. nih.gov For 3-(Propylamino)-1,2-octanediol, which possesses at least two chiral centers at the C2 and C3 positions of the octanoid chain, a systematic investigation into the influence of its stereoisomers is a fundamental and crucial area of future research. The majority of natural products are chiral and are often biosynthesized in an enantiomerically pure form, which generally has a significant impact on their action in biological systems. nih.gov

A primary research goal would be the stereoselective synthesis of all possible stereoisomers of this compound. This would allow for a comparative analysis of their biological activities. It has been demonstrated in other chiral molecules that different stereoisomers can exhibit significantly different, and sometimes opposing, biological effects. nih.gov For instance, one enantiomer might be a potent therapeutic agent, while the other could be inactive or even toxic. A detailed study of how each stereoisomer of this compound interacts with biological targets such as enzymes or receptors would provide invaluable structure-activity relationship (SAR) data. Molecular modeling could further elucidate the structural and stereochemical requirements for efficient interaction with biological targets. nih.gov

The following table illustrates a hypothetical comparison of the biological activities of the different stereoisomers of this compound against a panel of enzymes.

| Stereoisomer | Enzyme A Inhibition (IC50, µM) | Enzyme B Inhibition (IC50, µM) |

| (2R, 3S) | 15.2 | > 100 |

| (2S, 3R) | 98.7 | 25.4 |

| (2R, 3R) | 50.1 | 48.9 |

| (2S, 3S) | 5.8 | 85.3 |

In the realm of chemical properties, the stereochemistry of this compound could significantly influence its performance as a chiral auxiliary or catalyst in asymmetric synthesis. The spatial arrangement of the hydroxyl and amino groups can create a specific chiral environment that could be exploited to control the stereochemical outcome of chemical reactions.

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of research into this compound is contingent upon the availability of efficient and scalable synthetic routes. While general methods for the synthesis of amino alcohols exist, the development of novel methodologies tailored to this specific compound could offer significant advantages in terms of yield, purity, and cost-effectiveness. Future research should focus on developing synthetic strategies that are not only high-yielding but also environmentally benign, aligning with the principles of green chemistry.

One promising avenue is the exploration of catalytic asymmetric methods to establish the desired stereochemistry in a single step, thus avoiding lengthy and often inefficient chiral resolution processes. This could involve the use of chiral catalysts for the asymmetric amination of a suitable octene-derived epoxide or the asymmetric dihydroxylation of a propylamino-octene precursor. The development of such routes would be a significant step forward in making this compound and its derivatives more accessible for further research.

The table below presents a hypothetical comparison of different synthetic routes to this compound, highlighting key metrics of efficiency.

| Synthetic Route | Number of Steps | Overall Yield (%) | Stereoselectivity (ee %) |

| Route A (Classical) | 8 | 15 | 95 (after resolution) |

| Route B (Catalytic) | 4 | 45 | 98 |

| Route C (Biocatalytic) | 2 | 60 | >99 |

Application as a Scaffold for Rational Design of Bioactive Compounds

The structural framework of this compound makes it an attractive scaffold for the rational design of new bioactive compounds. nih.gov The secondary amine and the two hydroxyl groups provide multiple points for chemical modification, allowing for the systematic exploration of chemical space to identify derivatives with improved biological activity. The rational design of novel therapeutics often involves modifying a known scaffold to enhance its binding affinity to a biological target. nih.gov

Future research could involve the synthesis of a library of derivatives where the propyl group, the octyl chain, or the hydroxyl groups are modified. For example, the propyl group could be replaced with other alkyl or aryl substituents to probe the steric and electronic requirements of a potential binding pocket. The octyl chain could be functionalized with various groups to modulate the lipophilicity and pharmacokinetic properties of the molecule. The hydroxyl groups could be esterified or etherified to create prodrugs or to alter the hydrogen bonding capacity of the molecule.

The following table provides a hypothetical example of how modifications to the this compound scaffold could influence its anticancer activity.

| Derivative | Modification | Anticancer Activity (IC50, µM) |

| Parent Compound | - | 50 |

| Derivative 1 | N-benzyl | 25 |

| Derivative 2 | C8-phenyl | 15 |

| Derivative 3 | Di-O-acetyl | >100 |

Investigation of Supramolecular Chemistry and Material Science Applications

The presence of both hydrogen bond donors (hydroxyl and amino groups) and a long hydrophobic alkyl chain in this compound suggests its potential for self-assembly into ordered supramolecular structures. nih.govresearchgate.net Amino acid derivatives have been shown to form a variety of nanostructures, such as fibers, tubes, and vesicles, through non-covalent interactions. researchgate.net The investigation of the self-assembly behavior of this compound and its derivatives in different solvents and under various conditions (e.g., pH, temperature) could lead to the discovery of novel soft materials.

These self-assembled materials could have a range of applications in material science. For example, fibrous networks could be used to create hydrogels for biomedical applications, such as drug delivery or tissue engineering. researchgate.net The amphiphilic nature of the molecule could also be exploited to form micelles or vesicles that can encapsulate and deliver hydrophobic drugs. The incorporation of this chiral molecule into polymers or other materials could also impart them with unique chiroptical properties.

Integration into Multidisciplinary Research Platforms

The full potential of this compound can be best realized through its integration into multidisciplinary research platforms that combine chemistry, biology, and materials science. In chemical biology, this molecule and its fluorescently labeled derivatives could be used as probes to study biological processes or to identify new drug targets. Its ability to potentially interact with cell membranes due to its amphiphilic character could be of particular interest.